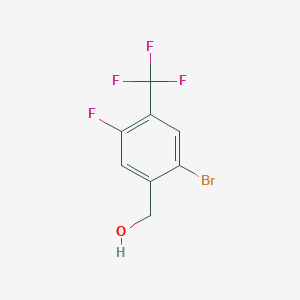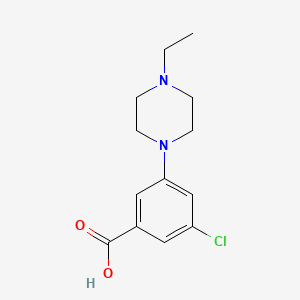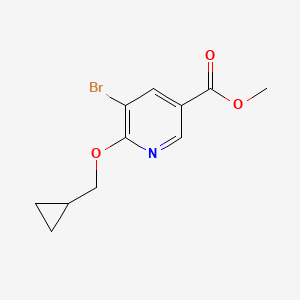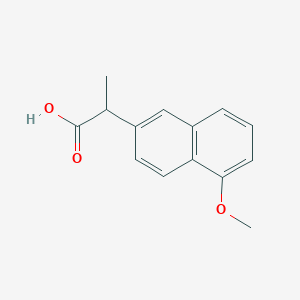
Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C13H10F3N2O2 It features a pyrazole ring and a trifluoromethyl group attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The pyrazole ring is a common pharmacophore in many drugs, and the trifluoromethyl group can enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
相似化合物的比较
Similar Compounds
Methyl 3-(1H-pyrazol-5-yl)benzoate: Lacks the trifluoromethyl group, which can result in different chemical and biological properties.
Methyl 4-(trifluoromethyl)benzoate:
3-(1H-Pyrazol-5-yl)-4-(trifluoromethyl)benzoic acid: The carboxylic acid analogue, which may have different solubility and reactivity profiles.
Uniqueness
Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is unique due to the combination of the pyrazole ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H9F3N2O2 |
|---|---|
分子量 |
270.21 g/mol |
IUPAC 名称 |
methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11(18)7-2-3-9(12(13,14)15)8(6-7)10-4-5-16-17-10/h2-6H,1H3,(H,16,17) |
InChI 键 |
DNZHCBZYIMMQHY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)C2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)




![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)








